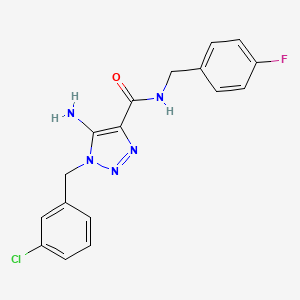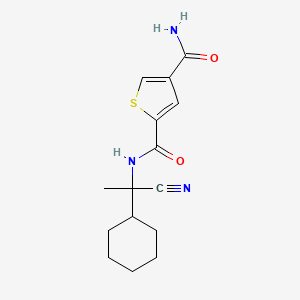
4-methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide
Vue d'ensemble
Description
“4-methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide” is a chemical compound with the molecular formula C15H15NO3S . It is used for pharmaceutical testing and is available for purchase as a high-quality reference standard .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C15H15NO3S . The average mass of the molecule is 289.349 Da, and the monoisotopic mass is 289.077271 Da .Chemical Reactions Analysis
As a nitrogen-substituted alkyne, “this compound” is a highly reactive building block used in various transformations . It can act as a precursor of highly reactive keteniminium ions, contributing to its utility in asymmetric synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are defined by its molecular structure. It has a molecular formula of C15H15NO3S, an average mass of 289.349 Da, and a monoisotopic mass of 289.077271 Da .Mécanisme D'action
Target of Action
It is known that many benzenesulfonamide derivatives have shown anticancer activity .
Mode of Action
It is known that many thiourea derivatives, which are structurally similar to 4-methyl-n-(2-oxo-2-phenylethyl)benzenesulfonamide, have exhibited biological activities including anticancer activity through several mechanisms .
Biochemical Pathways
It is known that many benzenesulfonamide derivatives have shown anticancer activity , suggesting that they may affect pathways related to cell proliferation and apoptosis.
Result of Action
It is known that many benzenesulfonamide derivatives have shown anticancer activity , suggesting that they may induce cell death or inhibit cell proliferation in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide in laboratory experiments is its ability to selectively inhibit the activity of certain enzymes. This makes it a valuable tool for studying these enzymes and their functions. However, one limitation of using this compound is that it may not be effective in all enzyme systems, and may have off-target effects in some cases.
Orientations Futures
There are a number of future directions for research on 4-methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide. One area of interest is the development of new synthesis methods that can produce the compound in higher yields or with greater purity. Another area of interest is the study of the compound's effects on other enzymes and proteins, to determine its potential applications in a wider range of research areas. Additionally, the development of new derivatives of the compound may lead to the discovery of new compounds with even greater potential for scientific research.
Applications De Recherche Scientifique
4-methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide has been used in a variety of scientific research applications, including studies on the mechanisms of action of various enzymes and proteins. It has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase, making it a valuable tool for studying these enzymes and their functions.
Propriétés
IUPAC Name |
4-methyl-N-phenacylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-12-7-9-14(10-8-12)20(18,19)16-11-15(17)13-5-3-2-4-6-13/h2-10,16H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDGTVRRRFCLLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




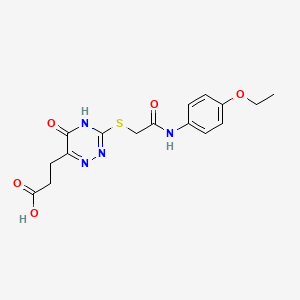
![N-(2-cyclohex-1-en-1-ylethyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2616844.png)
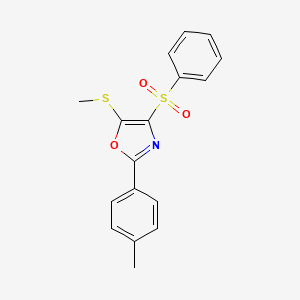
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)urea](/img/structure/B2616846.png)
![Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2616847.png)
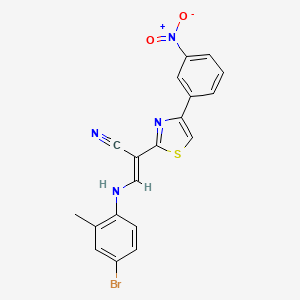

![(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2616854.png)
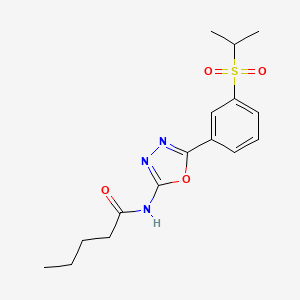
![5-Bromo-2-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2616859.png)
